molecular formula C6H10ClN3O2 B1453009 ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride CAS No. 1298034-20-4

ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride

Cat. No. B1453009
M. Wt: 191.61 g/mol
InChI Key: XHBBRDOSNNEZNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1H-pyrazole-3-carboxylate is a derivative of carboxylic acid ester. It is used as an intermediate in the synthesis of a drug for treating cardiovascular diseases . It has also been used for the synthetic preparation of 5-N,N-Disubstituted 5-aminopyrazole-3-carboxylic acids, highly potent agonists of GPR109b .


Synthesis Analysis

The synthesis of ethyl 5-amino-1H-pyrazole-3-carboxylate can be achieved by starting with 5-nitro-1H-pyrazole-3-carboxylate and reducing it using tin chloride or palladium carbon . Other studies have reported the synthesis of novel pyrazole derivatives as anti-inflammatory agents . An efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate .


Molecular Structure Analysis

The molecular structure of ethyl 5-amino-1H-pyrazole-3-carboxylate has been determined through X-ray diffraction analysis . The compound is a broad-spectrum bioactive derivative of pyrazole .


Chemical Reactions Analysis

The chemical reactions involving ethyl 5-amino-1H-pyrazole-3-carboxylate have been studied. For instance, an efficient method to obtain ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined using condensation reactions of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate . Other studies have reported on the optimization of reaction conditions by changing solvents, catalysts, and catalyst loading .


Physical And Chemical Properties Analysis

Ethyl 5-amino-1H-pyrazole-3-carboxylate has a molecular weight of 155.15 g/mol . It has a density of 1.3±0.1 g/cm^3, a boiling point of 391.9±22.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 3 rotatable bonds .

Scientific Research Applications

Synthetic Chemistry Applications

  • Precursor in Chemical Synthesis : Ethyl 5-amino-1H-pyrazole-3-carboxylate acts as a precursor for the synthesis of various chemical compounds. It undergoes selective cyclocondensation with 1,3-dicarbonyl compounds to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are pivotal in the synthesis of their 1-unsubstituted analogs (Lebedˈ et al., 2012).

  • Corrosion Inhibition : Ethyl 5-amino-1H-pyrazole-3-carboxylate derivatives have shown effectiveness as corrosion inhibitors. Research indicates that such compounds can significantly reduce the corrosion rate of steel in hydrochloric acid, with their inhibitory action enhancing with increased concentration of the compound (Herrag et al., 2007).

Material Science and Pharmaceutical Applications

  • Antimicrobial and Anticancer Properties : Certain pyrazole derivatives synthesized from ethyl 5-amino-1H-pyrazole-3-carboxylate have been identified to exhibit antimicrobial and anticancer activities. Some compounds have demonstrated higher anticancer activity compared to conventional drugs like doxorubicin, indicating their potential as therapeutic agents (Hafez et al., 2016).

  • Fungicidal and Plant Growth Regulation : Ethyl 5-amino-1H-pyrazole-3-carboxylate derivatives have been reported to show fungicidal activities and the ability to regulate plant growth, making them potentially useful in agricultural applications. This expands the compound's utility beyond traditional pharmaceuticals and chemical synthesis (Minga, 2005).

  • Fluorescent Properties and Potential Inhibitors : Derivatives synthesized from ethyl 5-amino-1H-pyrazole-3-carboxylate have been found to possess unique fluorescent properties and have shown potential as inhibitors against certain monocotyledonous plants, marking their importance in both chemical sensing and botanical research (Yan‐Chao Wu et al., 2006).

  • Corrosion Inhibitors for Industrial Applications : Derivatives of ethyl 5-amino-1H-pyrazole-3-carboxylate have been explored as novel corrosion inhibitors for mild steel, which is valuable for industrial pickling processes. This indicates the compound's potential utility in industrial maintenance and protection (Dohare et al., 2017).

Safety And Hazards

In case of skin contact with ethyl 5-amino-1H-pyrazole-3-carboxylate, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . Other sources indicate that the compound may cause skin and eye irritation, and may be harmful if inhaled .

Future Directions

Ethyl 5-amino-1H-pyrazole-3-carboxylate is an intermediate in the synthesis of a drug for treating cardiovascular diseases . Its potential for further applications in medicinal chemistry and drug development is a promising area for future research. Further optimization of the reaction conditions and exploration of other potential biological activities of this compound could also be valuable directions for future studies .

properties

IUPAC Name

ethyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH/c1-2-11-6(10)4-3-5(7)9-8-4;/h3H,2H2,1H3,(H3,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBBRDOSNNEZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride
Reactant of Route 3
ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride
Reactant of Route 6
Reactant of Route 6
ethyl 5-amino-1H-pyrazole-3-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.